molecular formula C5H7BrO2 B144556 Methyl 4-bromocrotonate CAS No. 1117-71-1

Methyl 4-bromocrotonate

Cat. No.: B144556
CAS No.: 1117-71-1
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate is an organic compound with the molecular formula C5H7BrO2. It is a clear, slightly yellow liquid that serves as a crucial intermediate in organic synthesis. This compound is particularly valuable in medicinal chemistry for the preparation of substituted crotonates and other complex organic molecules .

Mechanism of Action

Target of Action

Methyl 4-bromocrotonate is a synthetic intermediate . It has been used in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . These kinases are the primary targets of this compound. EGFR and HER-2 are proteins that play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .

Mode of Action

As a synthetic intermediate used in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that it contributes to the formation of compounds that bind to these kinases, inhibiting their activity and thus disrupting the signaling pathways they control .

Biochemical Pathways

Given its role in the synthesis of inhibitors for egfr and her-2, it can be inferred that it impacts pathways related to cell growth, survival, and differentiation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , and its density is 1.522 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that the compounds it helps create can lead to the inhibition of these kinases, potentially leading to the disruption of cell growth and survival pathways .

Action Environment

It’s known that the compound should be stored at 2-8°c , indicating that temperature can affect its stability. Furthermore, it’s slightly soluble in water , which could influence its distribution and efficacy in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromocrotonate is typically synthesized by brominating methyl crotonate. The most common brominating agent used for this reaction is N-Bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure safety and efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale bromination processes. The reaction is conducted in well-ventilated fume hoods with appropriate personal protective equipment to handle the hazardous nature of the brominating agents .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Lithium Ester Enolates: Used in substitution reactions.

    Carbonyl Compounds: Used in Reformatsky reactions.

Major Products:

Comparison with Similar Compounds

Comparison: Methyl 4-bromocrotonate is unique due to its specific structure, which includes a bromine atom, a double bond, an ester group, and a methyl group. This combination of functional groups makes it highly reactive and versatile in organic synthesis. Compared to similar compounds, this compound is particularly valuable in the synthesis of irreversible inhibitors for medicinal applications .

Properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
Source PubChem
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InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
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Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO2
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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CAS No.

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl (2E)-4-bromo-2-butenoate
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Record name Methyl 4-bromocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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